molecular formula C7H13N3O5 B13409819 Methyl 2-azido-2-deoxy-beta-D-galactopyranoside

Methyl 2-azido-2-deoxy-beta-D-galactopyranoside

Cat. No.: B13409819
M. Wt: 219.20 g/mol
InChI Key: QYZPIZZUWJKSTF-XUUWZHRGSA-N
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Description

Methyl 2-azido-2-deoxy-beta-D-galactopyranoside is a chemical compound with the molecular formula C7H13N3O5 and a molecular weight of 219.195 g/mol . This compound is a derivative of galactose, where the hydroxyl group at the second position is replaced by an azido group. It is often used in various biochemical and synthetic applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-azido-2-deoxy-beta-D-galactopyranoside typically involves the azidation of methyl 2-deoxy-2-iodo-beta-D-galactopyranoside. This reaction is carried out in the presence of sodium azide in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via a nucleophilic substitution mechanism, where the iodide ion is replaced by the azido group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-azido-2-deoxy-beta-D-galactopyranoside undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide in DMF for azidation reactions.

Major Products Formed:

    Reduction: Methyl 2-amino-2-deoxy-beta-D-galactopyranoside.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-azido-2-deoxy-beta-D-galactopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-azido-2-deoxy-beta-D-galactopyranoside involves its ability to participate in click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is catalyzed by copper(I) ions and results in the formation of triazole rings, which are stable and bioorthogonal . The compound’s azido group is highly reactive, making it a valuable tool in bioconjugation and labeling studies.

Comparison with Similar Compounds

Uniqueness: Methyl 2-azido-2-deoxy-beta-D-galactopyranoside is unique due to its azido group, which imparts high reactivity and versatility in synthetic and biochemical applications. This makes it particularly valuable in click chemistry and bioconjugation studies, where stable and specific linkages are required.

Biological Activity

Methyl 2-azido-2-deoxy-beta-D-galactopyranoside (MeAzGal) is a synthetic sugar derivative that has garnered interest in various biological applications due to its unique structural properties and reactivity. This article explores the biological activity of MeAzGal, focusing on its synthesis, functional implications, and potential therapeutic applications.

MeAzGal is characterized by the presence of an azido group, which imparts unique reactivity that can be exploited in various biochemical contexts. Its molecular formula is C6H7N3O2C_6H_7N_3O_2, and it typically exhibits a high purity (>98%) when synthesized .

Synthesis

The synthesis of MeAzGal can be achieved through various methods, including azidochlorination of protected galactose derivatives. One notable approach involves the conversion of beta-D-galactopyranosides into azido derivatives using azidochloride intermediates . This method allows for the selective introduction of the azido group while maintaining the integrity of the sugar structure.

1. Cellular Uptake and Metabolism

Research indicates that MeAzGal can be incorporated into cellular glycoproteins and glycolipids, facilitating studies on glycosylation processes. For instance, studies have shown that similar azido sugars can serve as metabolic reporters in mammalian cells, allowing for the tracking of glycan modifications . The incorporation of MeAzGal into cell-surface glycans has been demonstrated through strain-promoted azide-alkyne cycloaddition (SPAAC), highlighting its utility in bioorthogonal chemistry .

2. Immunological Applications

MeAzGal has potential applications in immunology, particularly in the development of glycan-based vaccines and therapeutics. Its ability to modify glycoproteins can enhance immune recognition and response. For example, synthetic glycoconjugates incorporating MeAzGal have been studied for their ability to elicit specific immune responses against pathogens .

3. Anticancer Properties

Recent investigations suggest that azido sugars like MeAzGal may possess anticancer properties by modulating glycosylation patterns associated with tumor progression. For instance, modifications in glycan structures have been linked to cancer cell metastasis and immune evasion. By altering these structures through the incorporation of MeAzGal, researchers aim to develop novel strategies for cancer treatment .

Case Studies

Several studies have highlighted the biological implications of azido sugars:

  • Study 1 : A study examined the effects of 2-azido-2-deoxy-glucose (a related compound) on O-GlcNAcylation in cells. It was found that this modification plays a crucial role in various cellular processes, including signal transduction and stress responses .
  • Study 2 : Another research focused on the synthesis and application of azido sugars in creating targeted drug delivery systems. The study demonstrated that conjugating drugs to azido sugars could enhance their specificity and reduce off-target effects in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Cellular UptakeIncorporated into cell-surface glycans via SPAAC
Immunological ResponseEnhances immune recognition; potential for vaccine development
Anticancer PropertiesModulates glycosylation patterns linked to tumor progression

Properties

Molecular Formula

C7H13N3O5

Molecular Weight

219.20 g/mol

IUPAC Name

(2R,3R,4R,5R,6R)-5-azido-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol

InChI

InChI=1S/C7H13N3O5/c1-14-7-4(9-10-8)6(13)5(12)3(2-11)15-7/h3-7,11-13H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1

InChI Key

QYZPIZZUWJKSTF-XUUWZHRGSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)N=[N+]=[N-]

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)N=[N+]=[N-]

Origin of Product

United States

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